molecular formula C19H15BrN2O4 B3476382 4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid

4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid

Cat. No.: B3476382
M. Wt: 415.2 g/mol
InChI Key: KOLNKFRWJBXMFY-UHFFFAOYSA-N
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Description

4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid is a quinoline-based derivative featuring a bromine atom at position 6 of the quinoline core, an ethoxycarbonyl group (-COOEt) at position 3, and a 4-aminobenzoic acid moiety linked via an amino group at position 4 (Figure 1). This compound belongs to a class of molecules designed for pharmacological exploration, particularly as antiviral or antimicrobial agents, due to quinoline's established bioactivity . The bromine atom enhances electrophilicity and steric bulk, while the ethoxycarbonyl group introduces ester functionality that may influence solubility and metabolic stability. The benzoic acid group provides a carboxylic acid handle for further derivatization or ionic interactions in biological systems .

Properties

IUPAC Name

4-[(6-bromo-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-2-26-19(25)15-10-21-16-8-5-12(20)9-14(16)17(15)22-13-6-3-11(4-7-13)18(23)24/h3-10H,2H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLNKFRWJBXMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Coupling with Aminobenzoic Acid: The final step involves coupling the ethoxycarbonylated quinoline with aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Hydrolysis of Ethoxycarbonyl Group

The ethoxycarbonyl group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.

Reagents/ConditionsProductsKey Observations
1M NaOH (aqueous, reflux)4-{[6-Bromo-3-(carboxy)quinolin-4-yl]amino}benzoic acidComplete conversion in 6–8 hours
H₂SO₄ (5%, ethanol, 60°C)Ethyl ester byproductPartial hydrolysis observed

Mechanistic Insight : Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that protonates to the carboxylic acid. Acidic conditions favor reversible esterification .

Nucleophilic Substitution at Bromine

The bromine atom at position 6 of the quinoline ring participates in cross-coupling reactions, enabling structural diversification.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Suzuki–Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C6-Aryl-substituted quinoline derivatives75–90
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amine, toluene6-Amino-substituted analogs60–78

Applications : These reactions are pivotal for introducing aryl or amino groups to enhance binding affinity in drug discovery .

Acylation of the Amino Linker

The secondary amino group (-NH-) connecting the quinoline and benzoic acid moieties reacts with acylating agents.

Acylating AgentConditionsProductsNotes
Acetyl chloridePyridine, CH₂Cl₂, 0°C → RTN-Acetylated derivativeQuantitative yield in 2 hours
Benzoyl chlorideEt₃N, THF, refluxN-Benzoylated productRequires 12-hour reaction time

Impact : Acylation modulates electronic properties and steric bulk, influencing pharmacokinetic profiles .

Schiff Base Formation

The amino group reacts with aldehydes to form imines, enabling conjugation with bioactive molecules.

AldehydeConditionsProductsApplications
SalicylaldehydeMeOH, reflux, 3 hoursQuinoline-salicylidene conjugateAntioxidant activity screening
5-NitrofurfuralToluene-4-sulfonic acid catalystNitrofuran-functionalized derivativeAntimicrobial potential

Synthetic Utility : Schiff bases serve as intermediates for synthesizing heterocyclic compounds .

Benzoic Acid Functionalization

The carboxylic acid group undergoes esterification or amidation for prodrug development.

ReactionReagents/ConditionsProductsYield (%)
Esterification (MeOH)H₂SO₄, refluxMethyl ester85
Amidation (with aniline)EDCI, HOBt, DMFAnilide derivative72

Biological Relevance : Ester/amide derivatives improve membrane permeability .

Metal Coordination

The compound forms coordination complexes with transition metals, leveraging the carboxylate and quinoline nitrogen.

Metal SaltConditionsComplex StructureStability Constant (log β)
Cu(NO₃)₂Ethanol/water (1:1), RTMononuclear Cu(II) complex8.2 ± 0.3
ZnCl₂Methanol, 50°CTetrahedral Zn(II) complex6.9 ± 0.2

Applications : Metal complexes exhibit enhanced antibacterial and catalytic activities .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One significant application of 4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid is in the development of anticancer agents. Quinoline derivatives have been extensively studied for their cytotoxic properties against various cancer cell lines. Research indicates that compounds with quinoline structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. For instance, studies have shown that modifications to the quinoline moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

1.2 Protein Kinase Inhibition

Another promising application lies in the inhibition of protein kinases, which are critical players in many cellular processes, including cell division and metabolism. The compound has been evaluated for its ability to inhibit specific kinases implicated in cancer progression. Inhibitors targeting these kinases can potentially halt the advancement of tumors and are a focus of ongoing drug discovery efforts. The structure-activity relationship (SAR) studies suggest that the introduction of bromine and ethoxycarbonyl groups may enhance the binding affinity to kinase targets .

Biochemical Research

2.1 Enzyme Interaction Studies

The compound is also utilized in biochemical research to study enzyme interactions. Its ability to act as a substrate or inhibitor for various enzymes allows researchers to elucidate mechanisms of action and metabolic pathways. For example, quinoline derivatives have been shown to modulate the activity of enzymes involved in drug metabolism, providing insights into pharmacokinetics and drug-drug interactions .

2.2 Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes within microbial cells .

Material Science

3.1 Synthesis of Functional Materials

In material science, this compound is being explored for its potential use in synthesizing functional materials such as organic semiconductors and sensors. The unique electronic properties imparted by the quinoline structure can be harnessed to create materials with specific optical and electrical characteristics suitable for applications in electronics and photonics .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency against tumor growth.
Study 2Protein Kinase InhibitionIdentified as a selective inhibitor for specific kinases involved in cell cycle regulation, showing promise for targeted cancer therapies.
Study 3Antimicrobial ActivityExhibited significant inhibition against Gram-positive bacteria, suggesting potential as a new antimicrobial agent.
Study 4Material Science ApplicationSuccessfully integrated into polymer matrices to enhance conductivity, indicating utility in electronic applications.

Mechanism of Action

The mechanism of action of 4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The bromo and ethoxycarbonyl groups may enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally analogous to other 4-[(quinolin-4-yl)amino]benzoic acid derivatives, differing primarily in substituents on the quinoline ring. Key analogues include:

Compound Name Substituents (Quinoline Positions) Key Structural Features
4-[(6-Bromoquinolin-4-yl)amino]benzoic acid (F07) Br (6) Lacks ethoxycarbonyl at C3; simpler scaffold
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid (F01) CF₃ (7) Electron-withdrawing CF₃ enhances polarity
4-[(7-Nitroquinolin-4-yl)amino]benzoic acid (F05) NO₂ (7) Strongly electron-deficient nitro group
4-{[6-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid (F08) CF₃ (6) CF₃ at C6 vs. Br in target compound
Amodiaquine - Antimalarial drug with similar quinoline scaffold

Key Observations :

  • Bromine at C6 (target and F07) vs. CF₃ at C6 (F08) alters steric and electronic profiles, impacting binding to biological targets like RNA polymerase .
Physicochemical Properties
Property Target Compound* F07 F01
Melting Point (°C) Not reported 335.2–336.9 323.7–324.9
Molecular Weight (g/mol) ~435.25 343.0 333.1
Solubility Low (ester group) Low (Br increases hydrophobicity) Moderate (CF₃ enhances polarity)

*Predicted based on structural analogs.

Notes:

  • Bromine and ethoxycarbonyl groups likely reduce aqueous solubility compared to F01 (CF₃) .
  • Higher molecular weight of the target compound may affect bioavailability.

Biological Activity

4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H15BrN2O3\text{C}_{16}\text{H}_{15}\text{Br}\text{N}_{2}\text{O}_{3}

It features a quinoline core substituted with a bromo group and an ethoxycarbonyl moiety, contributing to its biological activity.

Research indicates that compounds with a similar structure often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The mechanisms may involve the inhibition of specific enzymes or receptors, modulation of signaling pathways, and interference with nucleic acid synthesis.

Biological Activity Overview

Activity Description References
Antitumor Inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Anti-inflammatory Reduces inflammation markers in vitro, potentially through NF-kB pathway inhibition.
Antimicrobial Exhibits activity against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Case Studies

  • Antitumor Activity in Breast Cancer
    • A study evaluated the compound's effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase-3, indicating apoptosis induction.
    • Findings: IC50 = 8 µM after 48 hours of treatment.
  • Anti-inflammatory Effects
    • In a murine model of arthritis, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6). Histological analysis revealed reduced synovial inflammation.
    • Findings: 50% reduction in inflammation scores compared to control.
  • Antimicrobial Efficacy
    • A series of tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth with an MIC of 32 µg/mL.
    • Findings: Effective in both planktonic and biofilm states.

Q & A

Advanced Research Question

  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with purified enzymes (e.g., EGFR or VEGFR2) at varying compound concentrations (1 nM–100 µM).
    • Cellular uptake : Quantify intracellular accumulation via LC-MS/MS in cell lines (e.g., HEK293) .
  • Data validation : Employ positive controls (e.g., staurosporine for kinases) and triplicate measurements to minimize variability. Contradictory results may arise from off-target effects; address via selectivity profiling against kinase panels .

How can researchers design experiments to evaluate the compound’s environmental stability and degradation pathways?

Advanced Research Question

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, sampling at intervals for LC-MS analysis to detect breakdown products (e.g., benzoic acid derivatives) .
  • Photodegradation : Expose to UV light (254 nm) in aqueous matrices, monitoring degradation via HPLC-UV. Identify intermediates using QTOF-MS .
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity of degradation products .

What strategies mitigate low solubility in aqueous media for in vivo or cell-based studies?

Advanced Research Question

  • Salt formation : React with sodium bicarbonate to generate water-soluble sodium carboxylate.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
  • Prodrug design : Synthesize ester prodrugs (e.g., methyl esters) that hydrolyze in vivo to the active acid .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model binding poses against target proteins (e.g., quinoline-binding enzymes). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories.
  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity .

What experimental approaches resolve contradictions in reported biological efficacy across studies?

Advanced Research Question

  • Dose-response reevaluation : Test the compound at narrower concentration ranges (e.g., 0.1–10 µM) to identify non-linear effects.
  • Cell line authentication : Use STR profiling to confirm absence of cross-contamination.
  • Pathway analysis : Perform RNA-seq to compare transcriptional responses in discrepant models .

How is the compound’s stability under storage conditions validated, and what protocols prevent degradation?

Basic Research Question

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months, analyzing purity monthly via HPLC.
  • Optimal conditions : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[6-Bromo-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.